A Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-4-ethoxybenzoate
A Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-4-ethoxybenzoate
Molecular Structure and Its Spectroscopic Implications
The structure of methyl 3-chloro-4-ethoxybenzoate combines several functional groups that each influence the molecule's spectroscopic behavior. The benzene ring is substituted with a methyl ester group (-COOCH₃), a chloro group (-Cl), and an ethoxy group (-OCH₂CH₃).
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¹H and ¹³C NMR: The electron-withdrawing nature of the chloro and methyl ester groups, combined with the electron-donating effect of the ethoxy group, creates a distinct electronic environment for each proton and carbon atom. This results in a predictable pattern of chemical shifts in the NMR spectra.
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Infrared (IR) Spectroscopy: The molecule possesses characteristic bonds, such as the carbonyl (C=O) of the ester, C-O bonds of the ether and ester, and C-Cl bond, which will give rise to distinct absorption bands in the IR spectrum.
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Mass Spectrometry (MS): The molecule's mass and the stability of its fragments upon ionization will determine its fragmentation pattern, providing confirmation of its molecular weight and structural components.
Figure 1: Molecular structure of Methyl 3-chloro-4-ethoxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the ethoxy group protons. The solvent is assumed to be deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic H-2 | ~7.95 | d | 1H | Located ortho to the electron-withdrawing ester group, causing a significant downfield shift. |
| Aromatic H-6 | ~7.85 | dd | 1H | Ortho to the ester and meta to the chloro group, resulting in a downfield shift. |
| Aromatic H-5 | ~6.90 | d | 1H | Ortho to the electron-donating ethoxy group, causing an upfield shift. |
| Methoxy (-OCH₃) | ~3.90 | s | 3H | Typical range for methyl ester protons.[2] |
| Ethoxy (-OCH₂CH₃) | ~4.15 | q | 2H | Methylene protons adjacent to an oxygen atom. |
| Ethoxy (-OCH₂CH₃) | ~1.45 | t | 3H | Methyl protons of the ethoxy group. |
Causality behind Predictions: The chemical shifts of the aromatic protons are influenced by the interplay of the substituents. The ester group at C1 is strongly de-shielding, pushing the ortho protons (H-2 and H-6) downfield. The ethoxy group at C4 is strongly shielding due to its oxygen lone pairs, moving the ortho proton (H-5) upfield. The chloro group at C3 has a moderate de-shielding effect. This combination leads to a well-resolved aromatic region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show ten distinct signals, as there are no planes of symmetry in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carbonyl (C=O) | ~166 | Typical chemical shift for an ester carbonyl carbon.[3] |
| Aromatic C-4 | ~158 | Attached to the electron-donating ethoxy group, shifted downfield. |
| Aromatic C-1 | ~124 | Attached to the ester group. |
| Aromatic C-3 | ~122 | Attached to the chlorine atom. |
| Aromatic C-6 | ~132 | Unsubstituted aromatic carbon. |
| Aromatic C-2 | ~130 | Unsubstituted aromatic carbon. |
| Aromatic C-5 | ~114 | Shielded by the adjacent ethoxy group. |
| Methoxy (-OCH₃) | ~52 | Typical shift for a methyl ester carbon.[2] |
| Ethoxy (-OCH₂) | ~64 | Methylene carbon adjacent to oxygen. |
| Ethoxy (-CH₃) | ~15 | Aliphatic methyl carbon. |
Expert Insight: The chemical shifts of sp² hybridized carbons generally appear between 110 and 220 ppm, while sp³ hybridized carbons are found between 0 and 90 ppm.[3] The carbonyl carbon is the most de-shielded due to the direct attachment of two electronegative oxygen atoms.
Experimental Protocol for NMR Data Acquisition
Figure 2: General workflow for NMR sample preparation and data acquisition.
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Sample Preparation: Dissolve approximately 5-10 mg of methyl 3-chloro-4-ethoxybenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) spectrometer.
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¹H NMR Parameters: Employ a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of about 240 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3000-3100 | C-H stretch (aromatic) | Medium |
| ~2850-2980 | C-H stretch (aliphatic -CH₃, -CH₂) | Medium-Strong |
| ~1720 | C=O stretch (ester) | Strong, Sharp |
| ~1600, ~1500 | C=C stretch (aromatic ring) | Medium |
| ~1250 | C-O stretch (ester, aryl ether) | Strong |
| ~1040 | C-O stretch (ester, aryl ether) | Strong |
| ~750-850 | C-Cl stretch | Medium-Strong |
Trustworthiness of Assignments: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester group, expected around 1720 cm⁻¹. The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ further confirms the presence of the ester and ether functionalities.
Experimental Protocol for IR Data Acquisition (ATR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
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Sample Application: Place a small amount of the solid methyl 3-chloro-4-ethoxybenzoate sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization)
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Molecular Ion (M⁺): The molecular weight of C₁₀H₁₁ClO₃ is 214.64 g/mol .[1] In mass spectrometry, we expect to see a molecular ion peak at m/z = 214. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M+2 peak at m/z = 216 with about one-third the intensity of the M⁺ peak.
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Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that leads to extensive fragmentation.
| m/z Value | Proposed Fragment | Formation Mechanism |
| 183 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 169 | [M - CH₂CH₃]⁺ | Loss of the ethyl radical from the ethoxy group. |
| 155 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 141 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from a fragment. |
digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺˙\nm/z = 214/216"]; F1 [label="[M - OCH₃]⁺\nm/z = 183/185"]; F2 [label="[M - C₂H₅]⁺\nm/z = 185/187"]; F3 [label="[M - COOCH₃]⁺\nm/z = 155/157"]; M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •C₂H₅"]; M -> F3 [label="- •COOCH₃"];
}
Figure 3: Predicted major fragmentation pathways for Methyl 3-chloro-4-ethoxybenzoate in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
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Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
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Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The GC will separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and separation.
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Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an electron ionization source).
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Data Acquisition: The mass spectrometer is set to scan a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments as they elute from the GC.
Conclusion
This guide provides a detailed, predicted spectroscopic profile for methyl 3-chloro-4-ethoxybenzoate based on fundamental principles and comparative data. The expected ¹H and ¹³C NMR spectra will be defined by the distinct electronic effects of the chloro, ethoxy, and methyl ester substituents. The IR spectrum will be dominated by a strong carbonyl absorption, and the mass spectrum will confirm the molecular weight and show characteristic fragmentation patterns related to the ester and ether groups. These data and protocols serve as a valuable resource for any researcher working on the synthesis, identification, or analysis of this compound.
References
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PubChem. Methyl 3-Chloro-4-methylbenzoate. Available at: [Link]
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PubChem. Methyl 4-ethoxybenzoate. Available at: [Link]
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PubChem. Methyl 4-ethoxy-3-methoxybenzoate. Available at: [Link]
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PubChem. Ethyl 3-chloro-4-methylbenzoate. Available at: [Link]
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Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
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ResearchGate. EI mass spectra for the regioisomeric methyl ethoxybenzoates. Available at: [Link]
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NIST WebBook. Methyl 4-chloro-3-methylbenzoate. Available at: [Link]
